molecular formula C2H6ClNO2S B8693448 1-chloro-N-methylmethanesulfonamide CAS No. 41881-81-6

1-chloro-N-methylmethanesulfonamide

Cat. No.: B8693448
CAS No.: 41881-81-6
M. Wt: 143.59 g/mol
InChI Key: YFAIEMNQOFRDEC-UHFFFAOYSA-N
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Description

1-Chloro-N-methylmethanesulfonamide (chemical formula: C₈H₁₀ClNO₂S) is a sulfonamide derivative characterized by a methyl group attached to the nitrogen atom and a chlorophenyl substituent on the methanesulfonamide backbone. Its structure includes a sulfonyl group (-SO₂-) linked to an N-methylamine and a chlorinated aromatic ring. This compound is synthesized via nucleophilic substitution or coupling reactions, as seen in analogous sulfonamide preparations (e.g., TDAE-mediated reactions in DMF under inert conditions) .

Properties

CAS No.

41881-81-6

Molecular Formula

C2H6ClNO2S

Molecular Weight

143.59 g/mol

IUPAC Name

1-chloro-N-methylmethanesulfonamide

InChI

InChI=1S/C2H6ClNO2S/c1-4-7(5,6)2-3/h4H,2H2,1H3

InChI Key

YFAIEMNQOFRDEC-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent Variations and Physicochemical Properties

Key differences between 1-chloro-N-methylmethanesulfonamide and related compounds arise from substituent modifications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound N-methyl, 4-chlorophenyl C₈H₁₀ClNO₂S 219.69 Moderate polarity (logP ~1.8), stability under acidic conditions
1-(2-Chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide 2-chlorophenyl, 2-fluoro-5-methylphenyl C₁₄H₁₂ClFNO₂S 327.77 Higher lipophilicity (logP ~2.5), enhanced thermal stability (mp: 145–148°C)
N-[2-Hydroxy-5-(1-hydroxy-2-isopropylaminoethyl)phenyl]methanesulfonamide HCl Hydroxyl, isopropylaminoethyl groups C₁₂H₁₉N₂O₄S·HCl 308.83 High polarity (PSA: ~100 Ų), water-soluble due to hydroxyl and amine groups
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Dimethylamino, dichlorofluoro, 4-methylphenyl C₁₀H₁₁Cl₂F N₂O₂S₂ 347.24 Broad-spectrum fungicide; hydrolytically unstable in alkaline conditions

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